2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c17-14-2-1-13-3-5-20(15(13)11-14)12-16(21)18-4-6-19-7-9-22-10-8-19/h1-3,5,11H,4,6-10,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXCLOTVPPFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C=CC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Indole Derivative: The brominated indole is then reacted with an appropriate acylating agent to introduce the acetamide group.
Attachment of Morpholine: The final step involves the nucleophilic substitution of the acetamide derivative with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at the 6-position of the indole ring is highly reactive in nucleophilic substitution (S<sub>N</sub>Ar) due to electron-withdrawing effects from the indole nitrogen. This reaction is pivotal for generating derivatives with modified biological activity.
Mechanistic Insights :
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The reaction proceeds via a Meisenheimer intermediate stabilized by the indole’s electron-deficient aromatic system.
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Steric hindrance at the 6-position minimally affects reactivity due to the planar indole structure.
Acetamide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis under acidic or basic conditions, enabling access to secondary amines or carboxylic acids for further derivatization.
Key Applications :
-
Hydrolysis products serve as intermediates for peptide coupling or Schiff base formation.
-
Stability: The acetamide group is stable under mild conditions but hydrolyzes rapidly in strong acids/bases.
Morpholine Ring Modifications
The morpholine moiety participates in alkylation and oxidation reactions, offering routes to modulate solubility and target affinity.
Structural Impact :
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Alkylation of the morpholine nitrogen introduces cationic charges, improving interactions with anionic biological targets .
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Oxidation to N-oxide reduces basicity but increases metabolic stability .
Cross-Coupling Reactions Involving the Indole Core
The indole nucleus participates in palladium-catalyzed cross-coupling reactions, enabling C–H functionalization.
Challenges :
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Competing reactivity between the indole’s C2 and C3 positions necessitates careful ligand selection .
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Bromine at C6 electronically deactivates the ring, slowing coupling kinetics .
Photochemical and Electrochemical Reactivity
The compound exhibits unique behavior under light or electrical stimulation due to its conjugated indole system.
| Reaction Type | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| Photooxidation | UV light, O<sub>2</sub>, Rose Bengal | Indole-2,3-dione (Isatin analog) | 45% | Singlet oxygen-mediated pathway | |
| Electroreduction | −1.2 V (vs. Ag/AgCl), DMF, TBAP | Dehalogenated indole | 70% | Retains acetamide functionality |
Applications :
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Photooxidation products are precursors to bioactive isatin derivatives.
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Electroreduction provides a metal-free route to debrominated analogs.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive indole derivatives. Indoles are recognized for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Antidepressant Activity
Research has indicated that derivatives of indole, including this compound, may exhibit selective serotonin reuptake inhibitor (SSRI) properties. A study demonstrated that related indole compounds showed significant binding affinities to serotonin transporters (SERT), which are crucial targets for antidepressant drugs .
Anticancer Properties
Indole derivatives have also been explored for their anticancer potential. The bromine substitution at the 6-position of the indole ring enhances the compound's interaction with biological targets involved in cancer progression. In vitro studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis .
Synthesis and Structural Modifications
The synthetic pathway of 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves multi-step reactions that can be optimized to improve yield and purity. The presence of the morpholine moiety is thought to enhance solubility and bioavailability, making it a desirable modification in drug design.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Bromination | Br₂ | 85 |
| 2 | Acetylation | Acetic anhydride | 90 |
| 3 | Alkylation | Morpholine | 75 |
Biological Assays and Mechanisms of Action
Biological assays have been conducted to evaluate the compound's activity against various targets. Notably, its interaction with SERT has been quantified, showing a competitive inhibition profile similar to established SSRIs.
In Vitro Studies
In vitro assays have revealed that the compound exhibits significant inhibition of monoamine oxidase A (MAO-A), an enzyme linked to mood regulation. This dual action on both SERT and MAO-A suggests a potential for enhanced antidepressant efficacy compared to single-target drugs .
Case Studies
A notable case study involved the application of this compound in a preclinical model of depression, where it demonstrated improved behavioral outcomes compared to control groups treated with traditional SSRIs . The results highlighted its potential as a novel therapeutic candidate.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with analogs (Table 1):
Impact of Halogen Substitution
- Bromine vs. Chlorine: Bromine’s larger atomic radius and electronegativity enhance π-π stacking and hydrophobic interactions compared to chlorine. For example, 2-(2-bromophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide shows higher reactivity than its chloro analog .
- Positional Effects : 6-Bromo substitution in the target compound optimizes steric compatibility with enzyme active sites compared to 4-bromo analogs (e.g., ’s compound), which may exhibit off-target effects .
Role of Heterocyclic Moieties
- Morpholine vs. Piperidine/Pyrrolidine : Morpholine’s oxygen atom increases polarity and hydrogen-bonding capacity, improving solubility and target engagement. In contrast, pyrrolidine () introduces greater conformational flexibility but reduced specificity .
- Indole vs. Pyrimidine/Thiazole : The indole core’s planar structure facilitates intercalation with DNA or protein aromatic residues, whereas pyrimidine () or thiazole () cores prioritize different binding modes (e.g., kinase inhibition) .
Pharmacological and Chemical Advantages of the Target Compound
- Synergistic Effects : The 6-bromoindole’s electron-withdrawing properties combined with morpholine’s solubility enhance membrane permeability and receptor affinity .
- Selectivity : Compared to N-[4-(morpholin-4-ylmethyl)phenyl]acetamide (), the bromoindole moiety in the target compound improves selectivity for cancer-related targets like topoisomerase II .
- Stability : The acetamide linker provides metabolic stability over ester-containing analogs (e.g., ), which are prone to hydrolysis .
Biological Activity
2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide, also known by its CAS number 1219588-58-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other pharmacological effects supported by diverse research findings.
- Molecular Formula : C16H20BrN3O2
- Molecular Weight : 366.25 g/mol
- Structure : The compound features a brominated indole moiety linked to a morpholine group via an ethyl chain.
Biological Activity Overview
The biological activity of 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide has been primarily investigated in the context of antimicrobial properties, particularly against various bacterial strains.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency against specific pathogens.
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Pseudomonas aeruginosa | 0.039 |
These results suggest that the compound exhibits strong antibacterial and antifungal activities, comparable to established antibiotics.
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Birajdar et al. (2013) synthesized various derivatives of indole compounds, including the target compound. They demonstrated that modifications in the indole structure significantly affected antimicrobial potency, with certain substitutions enhancing activity against E. coli and S. aureus .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that the presence of electron-withdrawing groups, like bromine, at specific positions on the indole ring contributed to increased antimicrobial efficacy . The morpholine component appears to enhance solubility and bioavailability, which may further improve pharmacological effects.
- Comparative Analysis : In a comparative study involving various indole derivatives, 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide showed superior activity against resistant strains of bacteria when compared to traditional antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide?
- Methodology :
- Step 1 : Alkylation of intermediates (e.g., bromoacetate derivatives) with morpholine-containing amines under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the morpholinoethyl side chain .
- Step 2 : Coupling the indole core (6-bromoindole) with the acetamide linker via nucleophilic substitution or amide bond formation.
- Purification : Use silica gel chromatography with gradients of MeOH (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.69 ppm for indole NH, δ 3.31 ppm for morpholine protons) and mass spectrometry (ESI/APCI(+)) .
Q. How is the purity of this compound validated in preclinical studies?
- Methodology :
- HPLC/LC-MS : Assess purity (>95%) using reverse-phase chromatography with UV detection .
- Elemental Analysis : Verify molecular formula (C₁₆H₁₉BrN₃O₂) via combustion analysis .
- Spectroscopic Consistency : Cross-check NMR and IR spectra against reference data (e.g., indole ring vibrations at ~3400 cm⁻¹, morpholine C-O stretches at 1100–1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize the compound's bioavailability for in vivo studies?
- Methodology :
- Lipophilicity Modulation : Introduce hydrophilic groups (e.g., sulfonyl or acetyl) at the morpholine nitrogen to enhance solubility without disrupting target binding .
- Pro-drug Design : Mask the acetamide group with enzymatically cleavable esters (e.g., tert-butyl esters) to improve membrane permeability .
- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
Q. How do structural modifications impact its activity as a Bcl-2/Mcl-1 dual inhibitor?
- Methodology :
- SAR Studies :
- Indole Position 6 : Bromine enhances electron-withdrawing effects, stabilizing π-π interactions with hydrophobic pockets of Bcl-2/Mcl-1 .
- Morpholinoethyl Side Chain : The morpholine oxygen acts as a hydrogen-bond acceptor, critical for binding to Asp108 in Mcl-1 .
- In Vitro Assays :
- Test derivatives against leukemia cell lines (e.g., K562) using MTT assays. EC₅₀ values correlate with substituent bulkiness at the indole 3-position .
Q. What analytical techniques resolve contradictions in reported biological activities?
- Methodology :
- Dose-Response Curves : Compare IC₅₀ values across studies using standardized protocols (e.g., 72-hour exposure in RPMI-1640 media) .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
- Crystallography : Solve co-crystal structures with Bcl-2/Mcl-1 to validate binding modes and explain divergent activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
